molecular formula C22H21FN4O2 B3413917 N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946280-06-4

N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3413917
CAS No.: 946280-06-4
M. Wt: 392.4 g/mol
InChI Key: JCNXMYLPRHGTES-UHFFFAOYSA-N
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Description

Its structure integrates a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 5, linked to an indole moiety at position 2. The indole nitrogen is further functionalized with an acetamide group bearing a 2-fluorophenyl substituent. This molecular architecture is hypothesized to enhance enzyme inhibition properties, particularly against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE), based on structural analogs reported in literature .

The compound’s synthesis likely follows a pathway analogous to related derivatives (e.g., 8a-w in ), involving:

Condensation of indole-3-acetic acid derivatives to form the oxadiazole-thiol intermediate.

Alkylation with 2-bromo-N-(2-fluorophenyl)acetamide under basic conditions (e.g., NaH/DMF) to yield the final product .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-14(2)11-21-25-26-22(29-21)19-12-15-7-3-6-10-18(15)27(19)13-20(28)24-17-9-5-4-8-16(17)23/h3-10,12,14H,11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNXMYLPRHGTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the 2-fluorophenyl acetamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis, yielding intermediates that can participate in further derivatization. For example:

Oxadiazole+H2OH+/OHDihydrazideCarboxylic Acid Derivatives\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Dihydrazide} \rightarrow \text{Carboxylic Acid Derivatives}

This reaction is critical for modifying the compound’s electronic properties. In structurally similar oxadiazole-indole hybrids (e.g., 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole ), hydrolysis under acidic conditions produced bioactive intermediates with enhanced solubility .

Reaction Type Conditions Products Yield Reference
Acid-catalyzed hydrolysis6M HCl, reflux (4 h)Indole-linked hydrazide derivative72%

Nucleophilic Substitution at Fluorophenyl Group

The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example, reactions with amines or alkoxides proceed under mild conditions:

Fluorophenyl+NH3Aminophenyl+HF\text{Fluorophenyl} + \text{NH}_3 \rightarrow \text{Aminophenyl} + \text{HF}

In N-(4-fluorophenyl)acetamide derivatives , substitution with morpholine or piperidine at 80°C yielded analogs with modified pharmacological profiles.

Reagent Conditions Product Application
PiperidineDMF, 80°C, 6 hPiperidine-substituted phenylacetamideEnhanced enzyme inhibition

Reactivity of the Acetamide Group

The acetamide moiety participates in:

  • Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions.

  • Condensation : Reacts with aldehydes to form Schiff bases.
    For N-(2-fluorophenyl)acetamide analogs , condensation with benzaldehyde under Dean-Stark conditions produced imine derivatives with improved thermal stability .

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-5 position due to its electron-rich nature. In ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate , nitration at 0°C introduced nitro groups, enabling further functionalization.

Reagent Position Product Catalyst
HNO₃/H₂SO₄C-5 of indole5-Nitroindole derivativeH₂SO₄ (conc.)

Cross-Coupling Reactions

The brominated or iodinated derivatives of the indole ring participate in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids generated biaryl structures:

Indole-Br+Ar-B(OH)2Pd(PPh3)4Indole-Ar+B(OH)3\text{Indole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Indole-Ar} + \text{B(OH)}_3

This method was validated in 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , where coupling with phenylboronic acid enhanced MAO-B inhibition .

Enzymatic Interactions

The oxadiazole and indole motifs enable covalent interactions with serine hydrolases (e.g., human neutrophil elastase). In α-keto-1,3,4-oxadiazole inhibitors , the oxadiazole carbonyl forms a covalent bond with Ser-195, as shown in X-ray crystallography .

Target Enzyme Binding Affinity (IC₅₀) Mechanism
Human neutrophil elastase0.036 µMCovalent inhibition via oxadiazole

Oxidation and Reduction

  • Oxidation : The indole’s pyrrole ring is susceptible to oxidation, forming oxindole derivatives.

  • Reduction : Catalytic hydrogenation of the oxadiazole ring produces diamine intermediates.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2) : Oxadiazole hydrolysis dominates.

  • Neutral conditions (pH 7.4) : Stable for >24 h, suitable for in vivo studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with similar structures to N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Compounds containing oxadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests that this compound could be explored as a potential antimicrobial agent .

Neuropharmacology : The compound's ability to modulate neurotransmitter systems may position it as a candidate for neuropharmacological research. Similar compounds have been shown to affect acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's .

Materials Science Applications

This compound's unique structure allows for its potential use in developing novel materials with specific electronic or optical properties. The fluorine atom enhances the lipophilicity and stability of the compound, making it suitable for applications in organic electronics and photonic devices .

Biological Studies

The compound can serve as a tool for studying the interactions between small molecules and biological macromolecules. Its structural components may facilitate binding studies with proteins or nucleic acids, providing insights into molecular recognition processes essential for drug design .

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

  • Anticancer Effects : A study on indole derivatives showed that modifications at the 2-position significantly enhanced antiproliferative activity against breast cancer cells .
  • Antimicrobial Activity : Research on oxadiazole derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
  • Neuroprotective Effects : Investigations into related compounds indicated their ability to inhibit acetylcholinesterase effectively, pointing towards possible applications in treating cognitive disorders .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Key structural and functional distinctions from analogs are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Oxadiazole Substituent Aryl Acetamide Group Reported Activity (IC₅₀ or % Inhibition) Key Reference
N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) None (thiol) 4-methylphenyl Moderate COX-2 inhibition (~45% at 10 μM)
N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide 2-methylpropyl 2-fluorophenyl Inferred: Enhanced lipophilicity and selectivity
Ethyl 1H-indole-3-acetate (precursor) Ester group Ethyl No significant activity

Key Differences and Implications

Oxadiazole Substituent :

  • The 2-methylpropyl group at position 5 of the oxadiazole ring increases lipophilicity compared to unsubstituted or thiol-containing analogs (e.g., compound 4 in ). This may enhance membrane permeability and bioavailability .
  • In contrast, analogs like 8g retain a sulfur atom at position 2, which could participate in hydrogen bonding but may reduce metabolic stability .

Aryl Acetamide Group :

  • The 2-fluorophenyl group introduces electronegativity and steric effects distinct from the 4-methylphenyl group in 8g. Fluorine’s electron-withdrawing nature may improve binding affinity to enzymatic targets (e.g., COX-2) by modulating electron density in the aryl ring .

Biological Activity :

  • While specific data for the target compound are unavailable, structurally similar derivatives (e.g., 8g) exhibit moderate COX-2 inhibition (~45% at 10 μM) . The fluorine substituent and isobutyl group in the target compound could enhance selectivity and potency, as fluorine is a common bioisostere for hydrogen or hydroxyl groups in drug design.

Synthetic Yield and Feasibility :

  • The reaction of 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-(2-fluorophenyl)acetamide is expected to proceed in yields comparable to analogs (60–85%), as described for derivatives 8a-w .

Research Findings and Implications

  • Enzyme Inhibition : Fluorinated aryl acetamides are associated with improved pharmacokinetic profiles due to reduced oxidative metabolism. This aligns with trends observed in COX-2 inhibitors like celecoxib, where fluorine substitution enhances target engagement .
  • Structure-Activity Relationship (SAR) : The 2-fluorophenyl group likely positions the acetamide moiety for optimal interaction with enzyme active sites, while the isobutyl group on the oxadiazole may contribute to hydrophobic interactions.

Biological Activity

N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a fluorophenyl group, an oxadiazole ring, and an indole moiety. The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Achieved by reacting a hydrazide with a carboxylic acid derivative.
  • Indole Formation : Synthesized via Fischer indole synthesis using phenylhydrazine and a ketone.
  • Coupling Reactions : The final step involves coupling the oxadiazole and indole intermediates with the 2-fluorophenyl acetamide using reagents like EDCI and catalysts like DMAP.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, leading to alterations in their activity. This binding can trigger downstream signaling pathways that result in diverse biological effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • A study reported that derivatives containing oxadiazole rings showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antifungal Activity

The compound's structural components suggest potential antifungal activity as well. Research has demonstrated that compounds with similar oxadiazole structures possess effective antifungal properties against strains like Fusarium oxysporum:

CompoundMIC (µg/mL)Activity
Compound A12.5Comparable to miconazole
Compound B25Less potent than hymexazol

This data indicates that this compound could be explored further for its antifungal applications .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. Key features influencing activity include:

  • Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Ring : Associated with increased biological activity due to its electron-withdrawing properties.

Research indicates that modifications in these regions can lead to enhanced potency against specific targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Use a multi-step synthesis approach starting with 1,3,4-oxadiazole-thiol intermediates. For example, 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) can be synthesized via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
  • Step 2 : Couple the oxadiazole core to the fluorophenyl-acetamide moiety using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM at 0–5°C to minimize side reactions .
  • Step 3 : Purify via column chromatography (hexane:ethyl acetate, 9:3 v/v) and confirm purity using TLC (Rf ~0.5) and HPLC (>95% purity) .

Q. How should researchers characterize this compound spectroscopically, and what key data should be prioritized?

  • Methodology :

  • NMR : Assign peaks for the fluorophenyl group (e.g., δ 7.04 ppm for H-5’ in CDCl3) and indole protons (δ 7.6–7.8 ppm for H-4 and H-7) .
  • Mass Spectrometry : Use EIMS to identify the molecular ion peak (e.g., m/z 189 for C10H11N3O+) and fragmentation patterns to confirm substituent stability .
  • FTIR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound?

  • Methodology :

  • Scenario : Discrepancies between expected and observed indole proton shifts may arise from solvent effects or tautomerism.
  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and resolve overlapping signals .
  • Compare experimental X-ray diffraction data (e.g., bond lengths: C=O ~1.22 Å, C-N ~1.35 Å) with DFT-optimized structures to identify conformational biases .

Q. What computational strategies are effective for predicting biological activity and binding modes of this compound?

  • Methodology :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity (e.g., HOMO localization on indole suggests electrophilic attack sites) .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme targets (e.g., COX-1/2 for anti-inflammatory activity). Prioritize residues within 4 Å of the oxadiazole ring for mutagenesis validation .

Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanism?

  • Methodology :

  • In Vitro Assays : Use fluorometric or colorimetric substrates (e.g., COX-1/2 inhibition with arachidonic acid conversion to prostaglandins). Include celecoxib as a positive control .
  • IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Analyze using GraphPad Prism (non-linear regression, Hill slope = 1) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Optimization : Replace TBTU with EDC/HOBt for cost-effective amide coupling at scale. Monitor reaction progress via in-line FTIR to reduce purification steps .
  • Solvent Selection : Switch from DCM to THF/water biphasic systems to improve solubility and facilitate extraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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